molecular formula C17H20N4O B2615918 2-phenyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide CAS No. 1797803-87-2

2-phenyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide

Cat. No.: B2615918
CAS No.: 1797803-87-2
M. Wt: 296.374
InChI Key: KPEJUZQMQMMALW-UHFFFAOYSA-N
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Description

“2-phenyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives often show significant pharmacological activity .


Synthesis Analysis

The synthesis of 2-(pyrrolidin-1-yl)pyrimidines involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .


Molecular Structure Analysis

The optimization of the most stable molecular structure of 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol was performed by the DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets .


Chemical Reactions Analysis

The current methods for the synthesis of 2-(pyrrolidin-1-yl)pyrimidine derivatives can be divided into two main types. The first type of methods relies on the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . The second type of methods involves the formation of pyrrolidine ring from acyclic precursors, enabling the preparation of 2-(pyrrolidin-1-yl)pyrimidines in a single step .


Physical and Chemical Properties Analysis

The IR spectrum, 1H NMR spectrum, and 13C NMR spectrum of a similar compound, 2-[2-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pyrrolidin-1-yl]pyrimidin-1-ium 2,2,2-trifluoroacetate, have been reported .

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

Compounds featuring pyrimidin-2-yl and pyrrolidin-1-yl structures have been synthesized and evaluated for their antimicrobial and antituberculosis activities. For instance, novel heterocyclic compounds incorporating such moieties have demonstrated significant antimicrobial properties against a range of bacterial and fungal species, as well as antituberculosis activity against Mycobacterium tuberculosis H37RV. This suggests that 2-phenyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide may have potential as a lead compound in the development of new antimicrobial and antituberculosis agents (Soni & Patel, 2017).

Anticancer Activity

Research on structurally similar compounds has also highlighted potential anticancer applications. Certain derivatives of pyrimidin-2-yl and pyrrolidin-1-yl have shown promising anticancer activity against a variety of cancer cell lines. This suggests a possible research pathway for this compound in cancer research, potentially offering new mechanisms of action against tumor cells and contributing to the development of novel anticancer therapies (Al-Sanea et al., 2020).

Mechanism of Action

While the specific mechanism of action for “2-phenyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide” is not mentioned in the sources, it’s worth noting that derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes .

Future Directions

The potential of this unique compound for further development into a drug applied in acute-myeloid-leukemia (AML) therapeutics has been demonstrated . This suggests that “2-phenyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide” and similar compounds could have promising future applications in the field of medicinal chemistry.

Properties

IUPAC Name

2-phenyl-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-17(12-14-6-2-1-3-7-14)19-13-15-18-9-8-16(20-15)21-10-4-5-11-21/h1-3,6-9H,4-5,10-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEJUZQMQMMALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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